

The Rising Potential of Fluorinated Thiochromanones in Therapeutic Development: A Technical Guide

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Compound of Interest

Compound Name: *6-Fluorothio-4-Chromanone*

Cat. No.: *B1349815*

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[City, State] – In the dynamic landscape of medicinal chemistry, the pursuit of novel scaffolds with enhanced biological activity is paramount. Among the emerging classes of heterocyclic compounds, fluorinated thiochromanones are gaining significant attention from researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into the thiochromanone core has been shown to modulate the physicochemical and biological properties of these molecules, leading to a diverse range of promising therapeutic activities, including anticancer, antileishmanial, antibacterial, and antifungal effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative bioactivity data, detailed experimental protocols, and key signaling pathways, to serve as a comprehensive resource for advancing the development of this promising class of compounds.

Quantitative Bioactivity Data

The introduction of fluorine into the thiochromanone scaffold has a demonstrable impact on its biological efficacy. The following table summarizes the quantitative data from various studies, highlighting the potent activity of these compounds against different biological targets.

Compound ID/Description	Target/Cell Line	Bioactivity Metric	Value (μM)	Reference
Anticancer Activity				
Thiochromanone - thiosemicarbazone derivative (Compound 47)	MCF-7 (Breast Cancer)	IC50	0.42	[1]
SK-mel-2 (Melanoma)	IC50	0.58		[1]
DU145 (Prostate Cancer)	IC50	0.43		[1]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one	Influenza A/Puerto Rico/8/34 (H1N1)	IC50	6	[2]
Antileishmanial Activity				
6-Fluoro-thiochroman-4-one vinyl sulfone derivative (Compound 4j)	Leishmania panamensis	EC50	3.23	[3] [4]
Thiochroman-4-one vinyl sulfone derivative (Compound 32)	Leishmania panamensis	EC50	3.24	[1]
4H-Thiochromen-4-one-1,1-dioxide	Leishmania donovani	EC50	3.96	[1]

derivative

(Compound 30)

Antimycobacteria

I Activity

Benzothiopyrano ne derivative (Compound 23)	Mycobacterium tuberculosis H37Rv	IC50	4.53	[1]
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Antibacterial

Activity

Thiochroman-4- one carboxamide derivative (Compound 4e)	Xanthomonas oryzae pv. oryzae (Xoo)	EC50	15 µg/mL	[5]
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Xanthomonas

oryzae pv. oryzicolaby (Xoc)	EC50	19 µg/mL	[5]
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Xanthomonas

axonopodis pv. citri (Xac)	EC50	23 µg/mL	[5]
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Antifungal

Activity

Spiro pyrrolidine

with

thiochroman-4- one (Compound 8a)	Candida albicans	MIC	0.98 µg/mL	[6]
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Aspergillus niger	MIC	3.90 µg/mL	[6]
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Aspergillus flavus	MIC	3.90 µg/mL	[6]
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Experimental Protocols

The evaluation of the biological activities of fluorinated thiochromanones involves a range of standardized in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluorinated thiochromanones on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, SK-mel-2, DU145) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere for 24 hours.
- **Compound Treatment:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.
- **MTT Incubation:** After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 150 µL of DMSO to each well.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

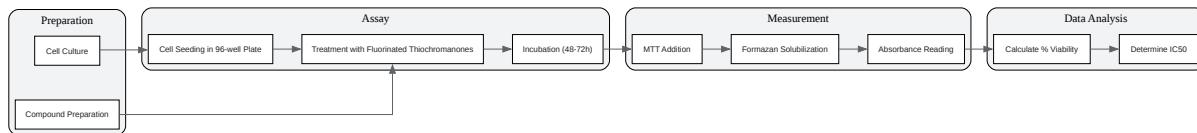
In Vitro Antileishmanial Activity Assay

This protocol describes the evaluation of the activity of fluorinated thiochromanones against intracellular amastigotes of Leishmania.

- Host Cell Culture: Human monocytic cells (e.g., U-937) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Parasite Culture: Leishmania promastigotes are grown in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with FBS.
- Infection of Host Cells: U-937 cells are treated with phorbol 12-myristate 13-acetate (PMA) to induce differentiation into macrophages. The macrophages are then infected with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1 for 24 hours.
- Compound Treatment: The infected cells are then treated with various concentrations of the fluorinated thiochromanones for 72 hours. A reference drug, such as Amphotericin B, is used as a positive control.
- Parasite Quantification: After treatment, the cells are fixed and stained with Giemsa stain. The number of intracellular amastigotes per 100 macrophages is determined by microscopic examination.
- Data Analysis: The percentage of infection and the number of amastigotes per infected cell are calculated. The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is determined.
- Cytotoxicity Assay: The cytotoxicity of the compounds against the host cells (U-937) is determined in parallel using a viability assay (e.g., MTT or resazurin) to calculate the selectivity index (SI), which is the ratio of the cytotoxic concentration (LC50) to the effective concentration (EC50).

Signaling Pathways and Mechanisms of Action

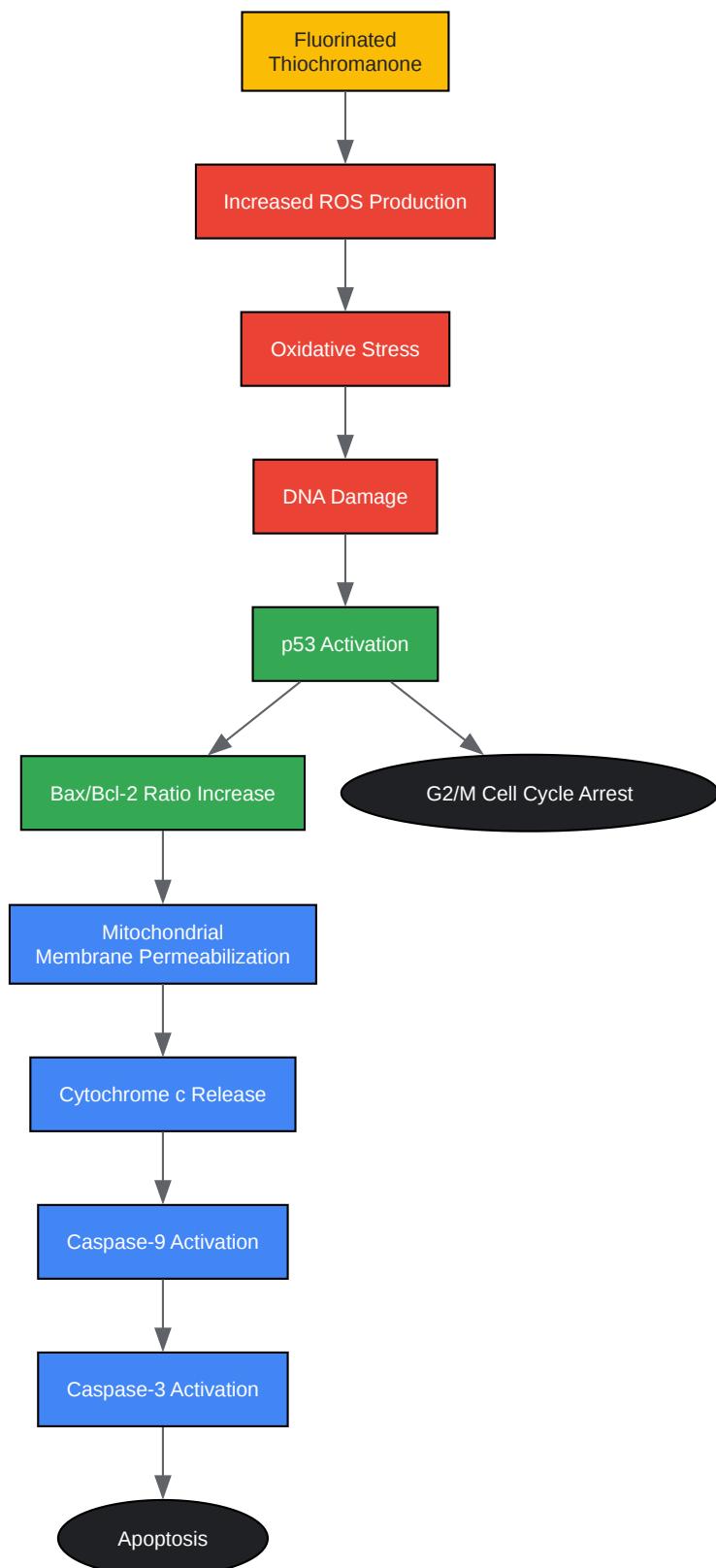
While the precise molecular targets of many fluorinated thiochromanones are still under investigation, several studies point towards the induction of apoptosis as a key mechanism of their anticancer activity. The presence of these compounds has been shown to trigger cellular processes leading to programmed cell death.



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Caption: Workflow for in vitro cytotoxicity testing.

One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequently triggers the apoptotic cascade. This process often involves the activation of caspases and can lead to cell cycle arrest, typically at the G2/M phase.[\[1\]](#)

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